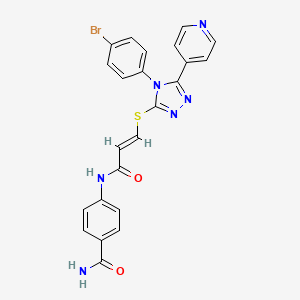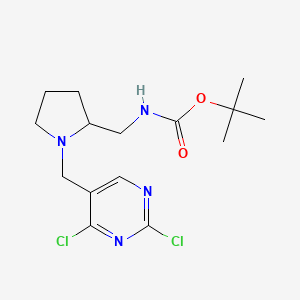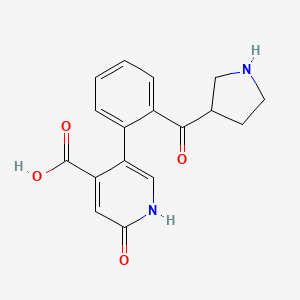
3-Methyl-5-(3-pyridyl)isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-(3-pyridyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at the 3-position and a pyridyl group at the 5-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(3-pyridyl)isoxazole typically involves a cycloaddition reaction. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes. For instance, the reaction between 3-pyridyl nitrile oxide and propyne under mild conditions can yield the desired isoxazole .
Industrial Production Methods: Industrial production often employs metal-catalyzed reactions due to their efficiency. Catalysts such as copper (I) or ruthenium (II) are frequently used in these processes. there is a growing interest in developing metal-free synthetic routes to reduce costs and environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the pyridyl group can be modified using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted isoxazoles with various functional groups.
科学研究应用
Chemistry: 3-Methyl-5-(3-pyridyl)isoxazole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Pharmaceutical research explores its use in developing new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 3-Methyl-5-(3-pyridyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
相似化合物的比较
3-Methyl-5-phenylisoxazole: Similar structure but with a phenyl group instead of a pyridyl group.
3-Methyl-5-isoxazoleacetic acid: Contains an acetic acid group, offering different reactivity and applications.
5-(3-Pyridyl)isoxazole-3-carboxylate: Another derivative with a carboxylate group, used in different synthetic applications.
Uniqueness: 3-Methyl-5-(3-pyridyl)isoxazole stands out due to the presence of the pyridyl group, which enhances its ability to interact with biological targets and increases its versatility in synthetic chemistry.
属性
CAS 编号 |
85903-38-4 |
|---|---|
分子式 |
C9H8N2O |
分子量 |
160.17 g/mol |
IUPAC 名称 |
3-methyl-5-pyridin-3-yl-1,2-oxazole |
InChI |
InChI=1S/C9H8N2O/c1-7-5-9(12-11-7)8-3-2-4-10-6-8/h2-6H,1H3 |
InChI 键 |
RNJOAVAFFYZWSD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



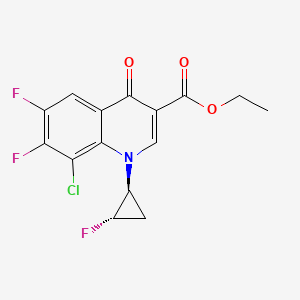
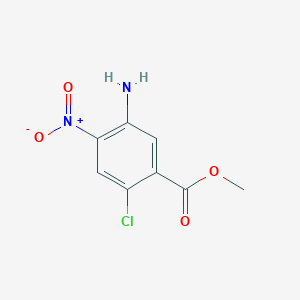
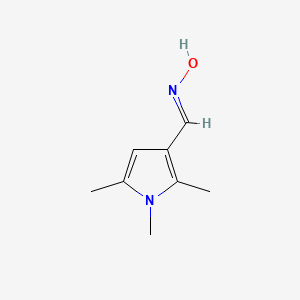
![5-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12861057.png)
![6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12861077.png)
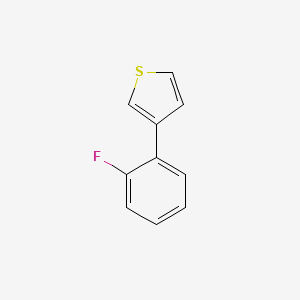
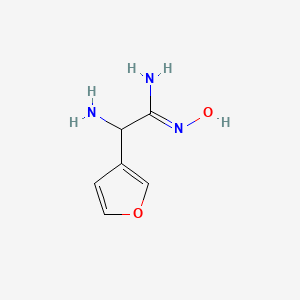
![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12861097.png)
![tert-Butyl 6-amino-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12861100.png)

